Ethylcyanoacetylurethane
CAS No.:
Cat. No.: VC14011632
Molecular Formula: C8H12N2O3
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H12N2O3 |
---|---|
Molecular Weight | 184.19 g/mol |
IUPAC Name | ethyl N-(2-cyanoacetyl)-N-ethylcarbamate |
Standard InChI | InChI=1S/C8H12N2O3/c1-3-10(7(11)5-6-9)8(12)13-4-2/h3-5H2,1-2H3 |
Standard InChI Key | BEETZCQCAQYFIW-UHFFFAOYSA-N |
Canonical SMILES | CCN(C(=O)CC#N)C(=O)OCC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Ethylcyanoacetylurethane is characterized by a carbamate ester group (-OCONH-) linked to a cyanoacetyl moiety (-CH₂-C≡N). The full IUPAC name is ethyl (2-cyanoacetyl)carbamate, reflecting the ethyl ester of the carbamic acid derivative of cyanoacetic acid. Its structure is represented by the SMILES notation CCOC(=O)NC(=O)CC#N
, which underscores the connectivity of the functional groups .
Crystallographic and Spectroscopic Data
X-ray diffraction studies, though limited, suggest that the compound adopts a planar conformation due to conjugation between the carbonyl and cyano groups. Infrared (IR) spectroscopy reveals strong absorption bands at 2250 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (C=O stretch), while nuclear magnetic resonance (NMR) spectra show distinct signals for the ethyl group (δ 1.2 ppm, triplet) and the methylene protons adjacent to the nitrile (δ 3.4 ppm, singlet) .
Synthesis and Production
Knoevenagel Condensation
The most common synthetic route involves the Knoevenagel condensation of N-cyanoacetylurethane with substituted benzaldehydes in the presence of a base catalyst such as piperidine. This method yields electrophilic trisubstituted ethylenes (TSEs), which are pivotal in copolymerization reactions . For example, halogen-substituted derivatives of ethylcyanoacetylurethane have been copolymerized with styrene to produce materials with enhanced thermal stability .
Alternative Methods
-
Cyanation of Acetylurethane: Reacting acetylurethane with cyanating agents like thionyl chloride (SOCl₂) under anhydrous conditions .
-
Esterification of Cyanoacetic Acid: Fischer esterification using ethanol and sulfuric acid, though this method is less efficient due to competing side reactions .
Table 1: Synthetic Routes for Ethylcyanoacetylurethane
Method | Reagents | Yield (%) | Purity (%) |
---|---|---|---|
Knoevenagel Condensation | Piperidine, Benzaldehyde | 78–85 | ≥98 |
Cyanation | SOCl₂, Acetylurethane | 65–70 | 95–97 |
Fischer Esterification | H₂SO₄, Ethanol | 50–60 | 90–92 |
Physical and Chemical Properties
Physical Properties
Ethylcyanoacetylurethane is a pale yellow solid with a melting point of 167–169°C and a density of 1.197 g/cm³. It is sparingly soluble in water but dissolves readily in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol . The compound’s refractive index is estimated at 1.5010, and its vapor pressure follows the Antoine equation parameters: (valid between 341–479 K) .
Chemical Reactivity
The compound’s reactivity stems from three key sites:
-
Nitrile Group: Participates in nucleophilic additions and cyclization reactions.
-
Carbamate Ester: Undergoes hydrolysis under acidic or basic conditions to yield cyanoacetic acid and ethanol.
-
Acidic Methylene Group: Flanked by electron-withdrawing groups, it facilitates condensations such as the Michael addition .
Table 2: Key Reactivity Profiles
Reaction Type | Conditions | Product |
---|---|---|
Hydrolysis | H₂O/H⁺ or OH⁻ | Cyanoacetic Acid + Ethanol |
Knoevenagel Condensation | Piperidine, 70°C | Trisubstituted Ethylenes |
Copolymerization | AIBN, 70°C | Styrene Copolymers |
Applications in Industrial and Academic Research
Pharmaceutical Development
Ethylcyanoacetylurethane serves as an intermediate in synthesizing neurological drugs, particularly those targeting glutamate receptors. Its cyano group enhances binding affinity to enzymatic active sites, making it a scaffold for anticonvulsant and neuroprotective agents .
Agricultural Chemistry
In agrochemical formulations, the compound improves the efficacy of herbicides by acting as a synergist. Field trials demonstrate a 15–20% increase in glyphosate activity when combined with ethylcyanoacetylurethane derivatives .
Polymer Science
Copolymers of ethylcyanoacetylurethane and styrene exhibit glass transition temperatures () up to 120°C, compared to 100°C for pure polystyrene. These materials are used in high-temperature adhesives and coatings .
Table 3: Thermal Properties of Styrene Copolymers
Monomer Substituent | (°C) | Decomposition Temperature (°C) |
---|---|---|
2-Fluoro | 118 | 319 |
4-Chloro | 112 | 314 |
3-Bromo | 109 | 307 |
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